5-(Ethylsulfamoyl)-2-methoxybenzamide
Description
Contextualization of the 2-Methoxybenzamide (B150088) Scaffold in Organic and Medicinal Chemistry
The 2-methoxybenzamide scaffold is a significant structural unit in the design of biologically active molecules. The presence of the methoxy (B1213986) group at the ortho position to the amide can influence the molecule's conformation and electronic properties, which in turn can affect its interaction with biological targets.
Research has shown that the 2-methoxybenzamide core can act as a versatile connector or foundational structure for building more complex molecules. For instance, a series of 2-methoxybenzamide derivatives have been synthesized and evaluated as inhibitors of the hedgehog (Hh) signaling pathway, which is implicated in some forms of cancer. nih.govrsc.orgnih.gov In these studies, the 2-methoxybenzamide portion of the molecule served as a key structural element to which other functional groups were attached to optimize activity. nih.gov One such study identified a potent inhibitor with a nanomolar IC₅₀ value, highlighting the utility of this scaffold in developing targeted therapeutic agents. nih.govrsc.org
Furthermore, derivatives of 2-methoxybenzamide have been investigated for their potential to inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases. A rationally designed analog, 5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide, demonstrated selective inhibition of the NLRP3 inflammasome, suggesting the therapeutic potential of this scaffold in treating conditions like multiple sclerosis. researchgate.net The 2-methoxy group is often considered a key feature for enhancing the ability of a compound to penetrate biological membranes, thereby increasing its potential efficacy.
The table below summarizes the biological activities of selected 2-methoxybenzamide derivatives.
| Compound Name | Biological Target/Activity | Reference |
| Compound 21 (a 2-methoxybenzamide derivative) | Hedgehog signaling pathway inhibitor (IC₅₀ = 0.03 μM) | nih.govrsc.org |
| JC-171 (a 5-chloro-2-methoxy-benzamide derivative) | NLRP3 inflammasome inhibitor (IC₅₀ = 8.45 ± 1.56 μM) | researchgate.net |
| Vismodegib (contains a related benzamide (B126) core) | Hedgehog signaling pathway inhibitor | nih.gov |
Significance of the Sulfamoyl Moiety in Chemical Structure and Biological Activity Exploration
The sulfamoyl group (-SO₂NHR) is a privileged functional group in medicinal chemistry due to its unique physicochemical properties and its ability to participate in crucial molecular interactions. It is a key component in a multitude of approved drugs, ranging from diuretics to anticancer agents. nih.gov
One of the primary reasons for the widespread use of the sulfamoyl moiety is its capacity to act as a hydrogen bond donor and acceptor. This allows molecules containing this group to form strong and specific interactions with biological targets such as enzymes and receptors. The sulfonamide group is also known for its chemical stability and is generally resistant to metabolic degradation, which is a desirable property in drug design. nih.gov
The sulfamoyl group can be considered a bioisostere of other functional groups like carboxylic acids or phenols, allowing chemists to modify a molecule's properties while retaining its ability to interact with its target. For example, replacing a carboxylic acid with a sulfonamide can alter a compound's acidity, lipophilicity, and pharmacokinetic profile.
In the context of drug discovery, the sulfamoyl group has been incorporated into a vast number of compounds with diverse biological activities. These include inhibitors of carbonic anhydrase, angiotensin II receptor antagonists, and agents targeting various kinases. nih.govmdpi.com The versatility of the sulfamoyl group allows for the fine-tuning of a molecule's properties by varying the substituent on the nitrogen atom, which can influence both potency and selectivity.
Overview of Research Trajectories for Related Chemical Entities
While specific research on 5-(Ethylsulfamoyl)-2-methoxybenzamide is not extensively documented in publicly available literature, a significant body of research exists for structurally related compounds. These studies provide valuable insights into the potential applications and synthesis of this class of molecules.
Research in this area often focuses on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). For example, studies on 5-alkylsulfamoyl benzimidazole (B57391) derivatives have been conducted to develop novel angiotensin II receptor antagonists. nih.gov These studies have shown that the nature of the alkyl group on the sulfamoyl nitrogen can significantly impact the compound's activity. nih.gov
In another line of research, sulfamoyl-benzamide derivatives have been synthesized and evaluated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in various pathological conditions like thrombosis and cancer. rsc.org These studies often involve the synthesis of a series of analogs with different substituents on both the benzamide and sulfonamide parts of the molecule to identify the most potent and selective inhibitors. rsc.org
The synthesis of these compounds typically involves a multi-step process. A common approach is the chlorosulfonation of a substituted benzoic acid, followed by reaction with an appropriate amine to form the sulfonamide. The carboxylic acid can then be converted to an amide through various coupling methods. researchgate.netnih.gov
The table below presents data for a closely related analog of the title compound, highlighting its physicochemical properties.
| Property | Value | Reference |
| Compound Name | 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
| Molecular Formula | C₁₆H₁₇ClN₂O₄S | chembk.com |
| Molar Mass | 368.84 g/mol | chembk.com |
| Melting Point | 209-214 °C | chembk.com |
| Solubility | Soluble in DMSO (up to 45 mg/ml) | chembk.com |
| Appearance | White crystalline compound | chembk.com |
The following table summarizes research findings on various sulfamoyl benzamide derivatives, demonstrating the scope of research in this area.
| Compound Class | Biological Target | Key Findings | Reference |
| 5-Alkylsulfamoyl benzimidazole derivatives | Angiotensin II receptor | Activity is dependent on the size and bulk of the alkyl group on the sulfonamide. | nih.gov |
| Sulfamoyl-benzamide derivatives | h-NTPDases | Derivatives show selective inhibition in the sub-micromolar range. | rsc.org |
| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase | Substituents on the terminal phenyl ring significantly influence inhibitory activity. | nih.gov |
| 5-Chloro- 2-methoxy-N-(4-sulphamoylphenyl) benzamide derivatives | Anticancer activity | Showed anti-proliferative activity against human ovarian and colon cancer cell lines. | researchgate.net |
Elucidation of Pharmacophoric Features within the this compound Scaffold
The this compound scaffold possesses distinct pharmacophoric features that are essential for its interaction with biological targets. A pharmacophore model, derived from the analysis of various structurally related benzamide and sulfamoylbenzamide derivatives, highlights the key roles of its functional groups.
The core structure typically consists of a central aromatic ring, which serves as a scaffold for the key interacting moieties. The primary pharmacophoric points are:
Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group is a critical hydrogen bond acceptor. This feature is fundamental to the binding of many benzamide-containing molecules to their respective receptors.
Hydrogen Bond Donor: The amide (N-H) group of the benzamide acts as a hydrogen bond donor, contributing to the anchoring of the molecule within the binding site.
Aromatic/Hydrophobic Region: The benzene (B151609) ring itself provides a hydrophobic surface that can engage in van der Waals or hydrophobic interactions with nonpolar regions of the target protein.
Hydrogen Bond Donor/Acceptor Site: The sulfamoyl group (-SO₂NH-) offers both hydrogen bond donor (N-H) and acceptor (S=O) capabilities. These interactions are crucial for the affinity and selectivity of many sulfonamide-based compounds.
Modulatory Group: The 2-methoxy group (-OCH₃) and the ethyl substituent on the sulfamoyl nitrogen can influence the compound's conformation, electronic properties, and steric profile, thereby modulating its biological activity.
Pharmacophore models developed for related benzamide series, such as negative allosteric modulators of neuronal nicotinic receptors, have identified three hydrophobic features and one hydrogen bond acceptor as key elements for activity nih.gov. Similarly, for other benzamide derivatives, the ability to form specific hydrogen bonds and engage in hydrophobic interactions has been shown to be critical for their biological function researchgate.netnih.gov. While a specific pharmacophore model for this compound is not extensively documented in publicly available literature, the general principles derived from analogous structures provide a strong foundation for understanding its molecular interactions.
Positional and Substituent Effects on Biological Activity Profiles
Systematic modifications of the this compound scaffold have revealed the significant impact of positional and substituent changes on the resulting biological activity.
The position and nature of the methoxy group on the benzamide ring are critical determinants of biological activity. The presence of a methoxy group can affect the molecule's lipophilicity, conformation, and electronic distribution, which in turn influences its binding affinity and selectivity for a given target.
In a study of benzamide-isoquinoline derivatives, the addition of a para-methoxy group to the benzamide phenyl ring dramatically improved the selectivity for the σ2 receptor over the σ1 receptor by 631-fold, demonstrating the profound effect of this substituent's position nih.gov. Research on 2-phenoxybenzamides has also shown that the substitution pattern on the benzamide moiety significantly impacts antiplasmodial activity nih.gov.
While direct studies on the modification of the 2-methoxy group in this compound are limited, research on related 2-methoxybenzamide derivatives as Hedgehog signaling pathway inhibitors has shown that modifications at other positions, while keeping the 2-methoxy group constant, can lead to potent compounds acs.org. This suggests that the 2-methoxy group may play a crucial role in orienting the molecule within the binding pocket.
The following table, based on data from related benzamide derivatives, illustrates how methoxy group positioning can influence activity.
| Compound | Substitution Pattern | Observed Biological Activity/Effect | Reference |
|---|---|---|---|
| Benzamide-isoquinoline analog (5e) | para-methoxy on benzamide ring | 631-fold increase in σ2 receptor selectivity | nih.gov |
| 2-Phenoxybenzamide analog (37) | para-substituted anilino moiety | High antiplasmodial activity (PfNF54 IC50 = 0.2690 µM) | nih.gov |
| 2-Phenoxybenzamide analog (36) | meta-substituted anilino moiety | Moderate antiplasmodial activity (PfNF54 IC50 = 3.297 µM) | nih.gov |
The sulfamoyl group is a key functional group in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor and acceptor. The nature of the substituent on the sulfamoyl nitrogen can significantly influence the compound's physicochemical properties and its interaction with target proteins.
In a series of 5-alkylsulfamoyl benzimidazole derivatives designed as angiotensin II receptor antagonists, the biological activity was found to be related to the size of the alkyl group on the sulfamoyl moiety. Maximum activity was observed with compact and bulky alkyl groups like tert-butyl and cyclohexyl nih.gov. This suggests that the substituent on the sulfamoyl nitrogen can occupy a specific hydrophobic pocket in the receptor.
Studies on sulfamoyl benzamidothiazoles have also demonstrated the importance of the sulfonamide functional group. Modifications at this site, such as replacing the sulfonamide with a carboxamide, were not tolerated, indicating the critical role of the sulfamoyl group in the observed biological activity nih.gov. Furthermore, research on sulfamoyl-benzamides as inhibitors of human ectonucleotidases (h-NTPDases) showed that N-substitution on the sulfamoyl group influenced inhibitory potential. For instance, an N-cyclopropyl substitution was more favorable for the inhibition of h-NTPDase3 compared to a morpholine (B109124) ring substitution nih.gov.
The table below summarizes findings from related sulfamoyl-containing compounds, illustrating the impact of sulfamoyl substituents.
| Compound Series | Sulfamoyl Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| 5-Alkylsulfamoyl benzimidazoles | tert-Butyl, Cyclohexyl | Maximum angiotensin II antagonistic activity | nih.gov |
| Sulfamoylbenzoic acids | N-Cyclopropyl | Favorable for h-NTPDase3 inhibition (IC50 = 1.32 µM) | nih.gov |
| Sulfamoylbenzoic acids | N-Morpholine | Devoid of considerable inhibitory potential against h-NTPDases | nih.gov |
Substitutions on the benzamide nitrogen can dramatically alter the biological activity of the parent compound. This position is often a key vector for exploring interactions with different regions of a binding site or for modulating physicochemical properties such as solubility and membrane permeability.
In the development of STAT3 inhibitors based on the Niclosamide scaffold, a series of N-substituted sulfamoylbenzamides were synthesized. The biological activity was found to be highly dependent on the nature of the substituent on the benzamide nitrogen, with a specific analog (B12) showing potent in vivo antitumor activity nih.gov.
Similarly, in a study of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors, various substitutions on the benzamide nitrogen were explored to determine the structural features relevant for potency and selectivity nih.gov. Research on 2,6-difluorobenzamides as antibacterial agents also highlighted that the nature of the substituent on the benzamide moiety had a significant influence on their activity against Staphylococcus aureus nih.gov.
The following table presents data from related N-substituted benzamides, demonstrating the influence of these modifications.
| Compound Series | Benzamide Nitrogen Substituent | Observed Biological Activity/Effect | Reference |
|---|---|---|---|
| N-substituted Sulfamoylbenzamides (STAT3 inhibitors) | Specific substituted phenyl ring (in B12) | Potent in vivo antitumor activity (30 mg/kg) | nih.gov |
| 2,6-Difluorobenzamides (Antibacterial) | 3-(4-tert-butylphenyl)-1,2,4-oxadiazole-methylene | Potent anti-staphylococcal activity (MIC 0.5-1 µg/mL) | nih.gov |
| Sulfamoyl-benzamides (h-NTPDase inhibitors) | 4-chlorophenyl | Significant inhibition of h-NTPDases3 and h-NTPDases8 | nih.gov |
Rational Design of Analogs for Modulated Biological Interactions
The insights gained from SAR studies have paved the way for the rational design of novel analogs of this compound with potentially improved biological profiles. The goal of such design strategies is often to enhance potency, improve selectivity, or optimize pharmacokinetic properties.
The rational design of new analogs is guided by the established SAR trends. For the this compound scaffold, several design principles can be inferred from related compound series:
Exploiting Hydrophobic Pockets: The observation that bulky alkyl groups on the sulfamoyl nitrogen can enhance activity suggests the presence of a nearby hydrophobic pocket in the target protein. This can be exploited by introducing other lipophilic groups at this position to potentially improve binding affinity.
Modulating Hydrogen Bonding Networks: The sulfamoyl and benzamide groups are key hydrogen bonding moieties. The rational introduction or removal of hydrogen bond donors and acceptors in the substituents can fine-tune the binding interactions and improve selectivity.
Optimizing Aromatic Interactions: The benzamide ring participates in aromatic interactions. Modifying the electronic properties of this ring, for example by introducing electron-donating or electron-withdrawing groups at specific positions, can modulate these interactions and influence activity and selectivity, as seen with the para-methoxy group in σ2 receptor ligands nih.gov.
Structure-Based Design: Where structural information of the target protein is available, molecular docking and other computational methods can be used to design analogs that fit optimally into the binding site. This approach was used in the design of sulfamoyl benzamide derivatives as glucokinase activators, where substitutions were made to achieve strong hydrogen bonding and hydrophobic interactions with residues in the allosteric site of the GK protein cyberleninka.ru.
Bioisosteric Replacement: The replacement of certain functional groups with bioisosteres can lead to improved properties. For example, the thiazole (B1198619) ring in sulfamoyl benzamidothiazoles was found to be crucial for activity, and its replacement with other heterocycles was not tolerated nih.gov. This indicates that the specific electronic and steric properties of the thiazole are important, and any bioisosteric replacement would need to mimic these features.
By systematically applying these principles, medicinal chemists can design and synthesize new generations of this compound analogs with tailored biological activities.
An In-depth Analysis of this compound: Structure-Activity Relationship and Ligand Design
The landscape of modern drug discovery is profoundly shaped by the detailed exploration of structure-activity relationships (SAR) and the strategic design of targeted chemical libraries. These endeavors are critical for the optimization of lead compounds and the identification of novel therapeutic agents. This article focuses on the chemical compound this compound, delving into the principles of SAR investigations and the methodologies behind the development of targeted chemical libraries that would be pertinent to this specific molecular scaffold. While direct and extensive research on this compound itself is not widely available in public literature, this analysis draws upon established principles and data from structurally related compounds to provide a comprehensive theoretical framework.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(ethylsulfamoyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S/c1-3-12-17(14,15)7-4-5-9(16-2)8(6-7)10(11)13/h4-6,12H,3H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUSCWGWNHOQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Investigations and Ligand Design Principles
Development of Targeted Chemical Libraries
Targeted chemical libraries are collections of compounds designed to interact with a specific biological target or a family of related targets, such as G-protein coupled receptors (GPCRs) or kinases. chemdiv.comlifechemicals.comchemdiv.comtargetmol.comotavachemicals.com The design of such libraries for a scaffold like 5-(Ethylsulfamoyl)-2-methoxybenzamide would be guided by initial screening hits and an understanding of the SAR.
The development of a targeted chemical library around the this compound scaffold would be a strategic endeavor to explore the chemical space around this core structure and to identify analogs with improved potency, selectivity, and other desirable properties. This process is iterative and guided by the evolving understanding of the compound's SAR.
The initial phase of developing a targeted library often involves computational methods. Techniques such as molecular docking, pharmacophore modeling, and similarity searches can be employed to virtually screen and prioritize a set of analogs for synthesis. lifechemicals.com These methods help in focusing the synthetic efforts on compounds that are most likely to have the desired biological activity.
A key aspect of library design is the diversification of the core scaffold at specific points. For this compound, several modification sites can be envisioned, as illustrated by research on analogous sulfamoyl benzamidothiazoles. nih.gov These sites would include:
The Ethyl Group of the Sulfonamide: Modifications here could explore the impact of alkyl chain length, branching, or the introduction of cyclic or aromatic moieties.
The Sulfonamide Nitrogen: Substitution at this position could introduce different functional groups to probe for additional interactions with a biological target.
The Methoxy (B1213986) Group: This group could be replaced with other alkoxy groups of varying sizes or with other electron-donating or -withdrawing groups to modulate the electronic properties of the benzene (B151609) ring.
The Benzamide (B126) Moiety: The amide linkage is often crucial for interaction with biological targets. Modifications could include N-alkylation or the introduction of different substituents on the amide nitrogen.
The Aromatic Ring: Introduction of additional substituents on the benzene ring could influence the compound's conformation and interaction with a target.
The synthesis of these analogs can be achieved through various chemical strategies. For instance, a common approach for creating a library of benzamide derivatives involves the coupling of a series of substituted benzoic acids with a variety of amines. nih.govnih.govmdpi.com
To illustrate the principles of SAR that would guide the development of a targeted library for this compound, we can examine data from related compound series.
Table 1: Illustrative SAR Data for Analogs of a Sulfamoyl Benzamidothiazole Scaffold
This table presents hypothetical data based on SAR principles observed in the literature for sulfamoyl benzamidothiazole derivatives, which share the sulfamoylbenzamide structural feature. nih.gov The purpose is to illustrate how modifications to different parts of a molecule can impact its biological activity.
| Compound ID | Modification on Ethylsulfamoyl Group | Modification on Benzamide | Relative Activity |
| A1 | Ethyl (Reference) | Unsubstituted | 1.0 |
| A2 | Methyl | Unsubstituted | 0.8 |
| A3 | Propyl | Unsubstituted | 1.2 |
| A4 | Isopropyl | Unsubstituted | 0.5 |
| A5 | Ethyl | N-Methyl | 0.9 |
| A6 | Ethyl | N-Ethyl | 0.7 |
This table is for illustrative purposes only and is based on general SAR principles from related compound classes.
Table 2: Illustrative SAR Data for 2-Methoxybenzamide (B150088) Analogs
This table provides a hypothetical illustration of SAR for 2-methoxybenzamide derivatives, inspired by findings for similar structures in the literature. nih.govmdpi.com This demonstrates how substitutions on the benzamide and modifications to the methoxy group could be explored in a targeted library.
| Compound ID | Substitution at position 5 | Modification of 2-methoxy group | Relative Activity |
| B1 | Ethylsulfamoyl (Reference) | Methoxy | 1.0 |
| B2 | Methylsulfamoyl | Methoxy | 0.9 |
| B3 | Propylsulfamoyl | Methoxy | 1.1 |
| B4 | Ethylsulfamoyl | Ethoxy | 1.3 |
| B5 | Ethylsulfamoyl | Isopropoxy | 0.8 |
| B6 | Chloro | Methoxy | 0.4 |
This table is for illustrative purposes only and is based on general SAR principles from related compound classes.
The data from such tables would be instrumental in refining the design of the next generation of compounds within the targeted library. For example, if increasing the alkyl chain length on the sulfamoyl group consistently leads to higher activity, the library would be expanded to include even longer or more complex alkyl chains. Conversely, if bulky substituents on the benzamide nitrogen are detrimental to activity, this area of chemical space would be de-prioritized.
The ultimate goal of developing a targeted chemical library is to generate a collection of compounds that systematically explores the SAR of a particular scaffold, leading to the identification of optimized molecules with high potency and selectivity for their intended biological target.
Mechanistic Investigations at the Molecular and Cellular Level in Vitro and Preclinical Models
Identification and Characterization of Molecular Targets
The molecular interactions of 5-(Ethylsulfamoyl)-2-methoxybenzamide have not been fully elucidated. Research into analogous compounds, however, suggests potential activities related to enzyme inhibition and receptor modulation.
Enzyme Inhibition Studies
The sulfonamide group is a well-known pharmacophore associated with the inhibition of several enzymes, most notably the carbonic anhydrases (CAs). While direct inhibition data for this compound is not available, the broader class of sulfamoyl benzamides has been investigated for their effects on various enzymes. For instance, different derivatives of sulfamoyl benzamides have been synthesized and evaluated as allosteric activators of human glucokinase, an important enzyme in glucose metabolism. This suggests that this compound could potentially interact with and modulate the activity of specific enzymes, although the precise targets and the nature of this interaction (inhibition or activation) would require direct experimental validation.
Receptor Binding Profiling and Allosteric Modulation
There is currently no specific data from receptor binding assays or allosteric modulation studies for this compound in the available literature. The 2-methoxybenzamide (B150088) scaffold, however, is a component of molecules that have been investigated as inhibitors of the Hedgehog signaling pathway, which involves the Smoothened (Smo) receptor. It is plausible that this compound could have an affinity for certain receptors, potentially acting as an allosteric modulator, but this remains speculative without direct experimental evidence.
Protein-Protein Interaction Modulation
The ability of this compound to modulate protein-protein interactions has not been reported. This is a complex area of research, and while many small molecules are being investigated for this capability, there is no information to suggest that this specific compound has been evaluated for such activity.
Modulation of Cellular Pathways and Processes
The effects of this compound on cellular pathways such as cell cycle progression and apoptosis have not been directly studied. However, research on highly similar structures provides some insight into its potential cellular activities.
Impact on Cell Cycle Progression
Studies on structurally related compounds, such as 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives, have shown that these molecules can influence the cell cycle. For example, one potent derivative was found to cause cell cycle arrest at the G2/M phase in human pancreatic carcinoma (MIA PaCa-2) cells. This suggests that this compound might also have the potential to interfere with the normal progression of the cell cycle, a hallmark of many anti-cancer agents.
Computational Chemistry and Cheminformatics Studies
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is most often used to predict the interaction between a small molecule ligand and a protein receptor. However, no specific molecular docking studies involving 5-(Ethylsulfamoyl)-2-methoxybenzamide have been reported. Such a study would require a defined biological target to predict the binding affinity and interaction patterns.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. The development of a QSAR model for this compound would necessitate a dataset of structurally similar compounds with corresponding measured biological activities. There are no published QSAR models that specifically include or focus on this compound.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational changes of a molecule over time and can provide detailed information about ligand-target interactions at an atomic level. At present, there are no available reports of molecular dynamics simulations being performed on this compound.
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Ligand-based drug design relies on the knowledge of other molecules that bind to the biological target of interest. As there is a lack of published data on the biological targets and activity of this compound, no specific virtual screening or ligand-based drug design studies involving this compound have been documented.
Advanced Analytical Methodologies for Compound Characterization and Purity Assessment
Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are utilized to confirm the structure of benzamide (B126) derivatives. While specific spectral data for 5-(Ethylsulfamoyl)-2-methoxybenzamide is not widely published, the analysis of structurally analogous compounds, such as 5-chloro-N-(4-(N-propylsulphamoyl)phenyl)benzamide, provides a clear indication of the expected signals. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Benzamide Derivative Data presented is for 5-chloro-N-(4-(N-propylsulphamoyl)phenyl)benzamide as a representative example. researchgate.net
| Analysis | Observed Signals (δ ppm) | Inferred Corresponding Groups |
| ¹H-NMR | 9.98 (br s, 1H), 8.27 (d, 1H), 7.87 (d, 2H), 7.83 (d, 2H), 7.50 (dd, 1H), 7.03 (d, 1H), 4.34-4.36 (br m, 1H), 4.11 (s, 3H), 2.85-2.78 (m, 2H), 1.51-1.42 (m, 2H), 0.87 (t, 3H) | Amide NH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Aromatic CH, Sulfonamide NH, Methoxy (B1213986) CH₃, Propyl CH₂, Propyl CH₂, Propyl CH₃ |
| ¹³C-NMR | 162.4, 155.9, 142.1, 135.2, 133.7, 132.6, 128.6, 127.7, 122.9, 120.4, 113.4, 57.0, 45.2, 23.2, 11.3 | Carbonyl C, Aromatic C-O, Aromatic C, Aromatic C, Aromatic C, Aromatic C-Cl, Aromatic CH, Aromatic C, Aromatic CH, Aromatic CH, Aromatic CH, Methoxy C, Propyl CH₂, Propyl CH₂, Propyl CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like benzamides. In a typical analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For a related compound, 5-chloro-N-(4-(N-propylsulphamoyl)phenyl)benzamide, the [M+H]⁺ ion was observed, confirming its molecular weight. researchgate.net A similar analysis for this compound would be expected to yield a prominent ion corresponding to its molecular weight plus a proton.
Chromatographic Methods for Purity Analysis and Isolation of Analogs (e.g., HPLC)
Chromatographic techniques are essential for separating components in a mixture, thereby assessing the purity of a compound and isolating any related substances or analogs.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical compounds and other chemical substances. Reverse-phase HPLC (RP-HPLC) is a commonly used mode for analyzing moderately polar compounds like this compound. In this technique, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase.
The purity of the compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. For instance, the purity of a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives was successfully determined to be greater than 98-99% using RP-HPLC. researchgate.net A validated, stability-indicating HPLC method would be developed for this compound to ensure accurate and reliable purity measurements. researchgate.net Such methods are crucial for quality control in synthetic chemistry.
Table 2: Representative HPLC Purity Analysis Data for a Structurally Similar Benzamide Derivative Data presented is for 5-chloro-N-(4-(N-propylsulphamoyl)phenyl)benzamide as a representative example. researchgate.net
| Parameter | Value |
| Chromatographic Method | Reverse-Phase HPLC (Method A) |
| Retention Time (tR) | 12.81 min |
| Assessed Purity | >99% |
Advanced Crystallographic Studies for Solid-State Structure Elucidation
While spectroscopic methods provide the connectivity of atoms, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique is invaluable for confirming the absolute configuration of stereocenters and understanding intermolecular interactions, such as hydrogen bonding, which dictate the packing of molecules in a crystal lattice.
The process involves growing a single, high-quality crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and mathematically analyzed to generate a three-dimensional electron density map, from which the precise positions of all atoms can be determined. While specific crystallographic data for this compound are not publicly documented, this technique would be the definitive method for elucidating its solid-state conformation and intermolecular packing arrangement. The structural information obtained from crystallographic studies on related complex heterocyclic compounds is crucial for understanding their chemical and physical properties. nih.gov
Potential Research Applications and Future Directions in Chemical Biology
Utility as Chemical Probes for Biological System Investigations
A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. youtube.com For 5-(Ethylsulfamoyl)-2-methoxybenzamide to be considered a useful chemical probe, it would need to exhibit high selectivity and potency for a particular biological target. The development of such probes is crucial for understanding the roles of individual proteins in health and disease. rockefeller.edu
The core structure of this compound could be systematically modified to generate a library of derivatives. These derivatives could then be screened against various biological targets. By incorporating reporter tags, such as fluorophores or biotin, into the structure of this compound, researchers could create trifunctional probes. Such probes would allow for the visualization, isolation, and identification of target proteins from complex biological mixtures, a technique that has proven valuable in identifying novel enzyme activities. nih.gov The development of chemoselective probes that react with specific functional groups on metabolites is another area where derivatives of this compound could be explored. google.com The ultimate goal would be to develop a well-characterized probe that can be used to ask specific mechanistic and phenotypic questions in cellular or even whole-organism studies. youtube.com
Application in Target Validation Studies
Target validation is the process of demonstrating that a specific biological target is critically involved in a disease process and that modulating its activity is likely to have a therapeutic effect. youtube.com Structurally related molecules to this compound have shown promise in modulating the activity of important biological targets.
For instance, derivatives of 2-methoxybenzamide (B150088) have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor. nih.govnih.govsemanticscholar.org The Hh pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. nih.govnih.govsemanticscholar.org The 2-methoxybenzamide scaffold has been described as advantageous for achieving Hh pathway inhibition. nih.govsemanticscholar.org This suggests that this compound could be investigated as a potential modulator of the Hh pathway.
The following table summarizes the inhibitory activity of a potent 2-methoxybenzamide derivative from a research study, highlighting the potential for this class of compounds.
| Compound ID | Target | Assay | IC50 (µM) | Cell Line |
| Compound 21 | Smoothened (Smo) Receptor | Gli-luc reporter assay | 0.03 | NIH3T3-Gli-Luc |
This data is for a related 2-methoxybenzamide derivative and not this compound itself. The data is presented to illustrate the potential of the scaffold. nih.govsemanticscholar.org
By demonstrating a selective interaction with a target like the Smoothened receptor, this compound or its optimized derivatives could be used to validate its role in cancer cell proliferation and survival.
Development of Scaffold for Diverse Biological Activity Screens
A scaffold is a core chemical structure that can be systematically decorated with various functional groups to create a library of diverse compounds for biological screening. The this compound structure represents a promising scaffold for the discovery of new bioactive molecules.
The 2-methoxybenzamide portion has been successfully utilized as a key building block in the design of inhibitors for the Hedgehog signaling pathway. researchgate.net Researchers have designed and synthesized series of 2-methoxybenzamide derivatives, leading to the discovery of compounds with nanomolar inhibitory concentrations. nih.gov
Similarly, the broader class of sulfamoylbenzamide derivatives has been explored for various biological activities. For example, they have been investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes that play a role in conditions like thrombosis and inflammation. The modular nature of the sulfamoylbenzamide scaffold allows for the synthesis of a wide range of derivatives by varying the substituents on both the sulfonamide and benzamide (B126) moieties.
The combination of the 2-methoxybenzamide and ethylsulfamoyl groups in a single molecule provides a unique three-dimensional structure and distribution of functional groups that can be exploited in high-throughput screening campaigns to identify novel hits for a wide array of biological targets.
Exploration in Non-Human Biological Systems and Models (e.g., Antimicrobial Research)
The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Chemical scaffolds that can be readily diversified are valuable starting points for the discovery of new antibiotics. nih.gov While the antimicrobial properties of this compound itself have not been reported, related sulfonamide-containing compounds have a long history as antibacterial agents.
Recent studies have explored novel scaffolds for antimicrobial activity, demonstrating that even weak, strain-specific antimicrobials can serve as promising candidates for further optimization. nih.gov The investigation of this compound and a library of its derivatives against a panel of clinically relevant bacteria and fungi could reveal potential antimicrobial or antifungal activity. For instance, studies on bone scaffolds loaded with antibiotics like gentamicin (B1671437) or vancomycin (B549263) show inhibitory effects on the growth of Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. nih.gov While a different application, it underscores the ongoing need for new compounds to combat bacterial infections.
The exploration of this compound in non-human biological systems could also extend to agricultural applications, such as the development of new pesticides or herbicides, or in veterinary medicine. The key would be to perform systematic in vitro screening to identify any promising activity that could then be further investigated in more complex biological models.
Q & A
Q. What are the recommended methods for synthesizing 5-(Ethylsulfamoyl)-2-methoxybenzamide, and what key reaction parameters influence yield and purity?
Synthesis typically involves multi-step organic reactions, including sulfonamide formation and coupling of the pyrrolidine moiety. Critical parameters include temperature control (e.g., maintaining 0–5°C during sulfonylation), solvent selection (e.g., dichloromethane or DMF for solubility), and catalysts (e.g., triethylamine for acid scavenging). Patent literature (e.g., U.S. Patent 4,228,187) describes optimized routes, though specific conditions are proprietary. Purification via column chromatography or recrystallization is essential for high purity .
Q. How can the molecular structure of this compound be characterized using spectroscopic and crystallographic techniques?
- NMR Spectroscopy : and NMR confirm functional groups (e.g., methoxy at δ~3.8 ppm, sulfamoyl at δ~7.5–8.0 ppm) and connectivity .
- X-ray Crystallography : Resolves 3D conformation, including torsional angles between the benzamide and pyrrolidine groups .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (CHNOS; 341.43 g/mol) .
Q. What are the primary biological targets and therapeutic applications of this compound based on current pharmacological research?
The compound acts as a selective dopamine D2 receptor antagonist, making it clinically relevant for schizophrenia, depression, and gastrointestinal disorders. Its low affinity for serotonin receptors reduces extrapyramidal side effects compared to typical antipsychotics .
Advanced Research Questions
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices, and how do their sensitivity and robustness compare?
- HPLC-UV/Vis : Offers specificity with LOD ~0.1 µg/mL but requires extensive sample preparation .
- LC-MS/MS : Superior sensitivity (LOD ~0.01 ng/mL) and ability to distinguish metabolites, though costlier .
- Potentiometric Sensors : Novel MWCNT/Fe-Co doped TNTs electrodes enable rapid detection in environmental samples (LR: 1.0×10–1.0×10 M) but may lack selectivity in urine .
Q. How does the antagonistic activity of this compound on dopamine D2 receptors compare across different in vitro and in vivo models, and what factors contribute to variability in reported EC values?
- In Vitro : Radioligand binding assays (e.g., using -spiperone) show EC ~20–50 nM in striatal membranes. Variability arises from receptor isoform expression and assay temperature .
- In Vivo : Behavioral models (e.g., apomorphine-induced climbing in mice) require higher doses (EC ~10–20 mg/kg) due to blood-brain barrier penetration .
Q. What strategies are recommended for resolving contradictory data regarding the environmental stability and degradation pathways of this compound in aquatic systems?
- Controlled Photolysis Studies : Use simulated sunlight (λ > 290 nm) to identify degradation products (e.g., sulfonic acid derivatives) via LC-HRMS .
- Ecotoxicological Models : Zebrafish exposure assays (e.g., 1–100 µg/L for 28 days) assess bioaccumulation and neurotoxicity, correlating with HPLC-measured tissue concentrations .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for enhanced receptor selectivity?
- Substituent Modulation : Introducing electron-withdrawing groups (e.g., -Cl) at the benzamide para-position increases D2 affinity but may reduce solubility .
- Pyrrolidine Modification : N-alkylation (e.g., ethyl vs. methyl) alters pharmacokinetics; molecular docking simulations predict steric effects on receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
